![molecular formula C20H19FN2O2S B2436982 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 895781-75-6](/img/structure/B2436982.png)
4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with an ethoxy group at the 4-position and a complex substituent at the N-position of the amide group. This complex substituent contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), an ether group (ethoxy), and an amide group. These functional groups could engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo various chemical reactions, such as hydrolysis, reduction, and substitution reactions. The presence of the thiazole ring could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the ether group could increase its solubility in polar solvents .Scientific Research Applications
Fluorescent Dyes and Probes
Thiazole derivatives have been utilized as building blocks in the synthesis of fluorescent dyes, which exhibit significant fluorescence properties, including dual fluorescence and high emission efficiency. Such compounds, including those bearing thioimidate, 4-hydroxythiazolyl, and other related moieties, demonstrate potential applications in the development of fluorescent probes for biological and chemical sensing due to their solvatochromism and intramolecular charge transfer (ICT) excited states (Witalewska et al., 2019).
Molecular Imaging and PET Probes
Compounds structurally related to 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide have been explored as selective molecular imaging probes. For instance, derivatives with modifications at the thiazole moiety have been developed for positron emission tomography (PET) imaging, highlighting their utility in neurology and oncology for the visualization of disease-specific biomarkers and the study of brain pathologies such as Alzheimer's disease (Kepe et al., 2006).
Anticancer Agents
Research into thiazole derivatives has also led to the development of compounds with significant anticancer activities. These compounds have been synthesized and tested against various cancer cell lines, showing moderate to excellent anticancer activity. The structure-activity relationship studies of these compounds provide valuable insights into designing more effective anticancer agents, leveraging the thiazole core as a key structural element (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide are the Peroxisome Proliferator-Activated Receptors (PPARs) . These receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
This compound interacts with its targets, the PPARs, by acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPARs and activates them, leading to changes in gene expression .
Biochemical Pathways
Upon activation, the PPARs regulate several biochemical pathways. These include the regulation of lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cellular function and overall physiology.
Result of Action
The activation of PPARs by this compound can lead to various molecular and cellular effects. For instance, it can influence lipid metabolism, leading to changes in the levels of certain lipids in the body . It can also affect glucose homeostasis, potentially impacting blood glucose levels .
Future Directions
properties
IUPAC Name |
4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-2-25-18-8-6-14(7-9-18)19(24)22-11-10-17-13-26-20(23-17)15-4-3-5-16(21)12-15/h3-9,12-13H,2,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUGPELAYOSKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.